ピロリジン-2-カルボニトリル

概要

説明

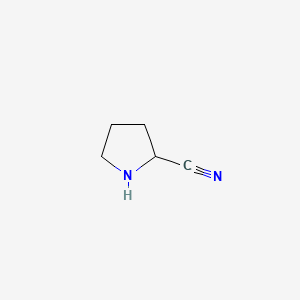

Pyrrolidine-2-carbonitrile is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is a versatile intermediate in organic synthesis and is widely used in the pharmaceutical industry for the development of various biologically active compounds. The presence of both a nitrile group and a pyrrolidine ring makes it a valuable building block in medicinal chemistry.

科学的研究の応用

Pyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: It serves as an intermediate in the synthesis of biologically active molecules.

Industry: It is used in the production of pharmaceuticals and agrochemicals

作用機序

Target of Action

Pyrrolidine-2-carbonitrile is a complex molecule with a wide range of potential targets. . The pyrrolidine ring, a key component of Pyrrolidine-2-carbonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化学分析

Biochemical Properties

Pyrrolidine-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, and its inhibition is beneficial in the management of type-II diabetes. Pyrrolidine-2-carbonitrile interacts with DPP-IV by binding to its active site, thereby preventing the enzyme from cleaving its substrates . This interaction extends the half-life of incretin hormones such as glucagon-like peptide-1, which enhances insulin secretion and improves glucose tolerance .

Cellular Effects

Pyrrolidine-2-carbonitrile has been shown to influence various cellular processes. Inhibition of dipeptidyl peptidase IV by pyrrolidine-2-carbonitrile leads to increased levels of active incretin hormones, which in turn stimulate insulin release from pancreatic beta cells . This compound also affects cell signaling pathways involved in glucose homeostasis, such as the insulin signaling pathway. Additionally, pyrrolidine-2-carbonitrile may impact gene expression related to insulin secretion and glucose metabolism .

Molecular Mechanism

The molecular mechanism of pyrrolidine-2-carbonitrile involves its binding to the active site of dipeptidyl peptidase IV, where it acts as a competitive inhibitor . This binding prevents the enzyme from cleaving its substrates, thereby prolonging the activity of incretin hormones. The nitrile group in pyrrolidine-2-carbonitrile is crucial for its inhibitory activity, as it forms reversible interactions with the enzyme’s active site . This inhibition leads to enhanced insulin secretion and improved glucose tolerance in patients with type-II diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrrolidine-2-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that pyrrolidine-2-carbonitrile maintains its inhibitory effects on dipeptidyl peptidase IV, leading to sustained improvements in glucose tolerance and insulin secretion . The stability and activity of the compound may be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of pyrrolidine-2-carbonitrile vary with different dosages. At low to moderate doses, the compound effectively inhibits dipeptidyl peptidase IV, leading to improved glucose tolerance and enhanced insulin secretion . At high doses, pyrrolidine-2-carbonitrile may exhibit toxic or adverse effects, including hypoglycemia and potential damage to pancreatic beta cells . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity .

Metabolic Pathways

Pyrrolidine-2-carbonitrile is involved in several metabolic pathways, primarily related to its role as a dipeptidyl peptidase IV inhibitor. The compound undergoes hydrolysis of its nitrile group, leading to the formation of metabolites that are further processed by the body . These metabolic pathways do not involve cytochrome P450 enzymes, which reduces the potential for drug-drug interactions . The metabolites of pyrrolidine-2-carbonitrile are eventually excreted from the body, primarily through the kidneys .

Transport and Distribution

Within cells and tissues, pyrrolidine-2-carbonitrile is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, pyrrolidine-2-carbonitrile can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its inhibitory effects on dipeptidyl peptidase IV . The distribution of pyrrolidine-2-carbonitrile within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of pyrrolidine-2-carbonitrile is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dipeptidyl peptidase IV . Targeting signals or post-translational modifications may direct pyrrolidine-2-carbonitrile to specific subcellular compartments, enhancing its inhibitory effects . Understanding the subcellular localization of pyrrolidine-2-carbonitrile can provide insights into its mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing pyrrolidine-2-carbonitrile involves the reaction of L-proline with chloroacetyl chloride. The carboxylic acid moiety of the resulting N-acylated product is then converted into the carbonitrile via the corresponding amide intermediate . This method is practical and efficient, providing high yields and chiral purity .

Industrial Production Methods: The industrial production of pyrrolidine-2-carbonitrile typically follows the same synthetic route as described above. The process involves the use of readily available and inexpensive raw materials, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity, with steps including coupling reactions, cyclization, and aminolysis .

化学反応の分析

Types of Reactions: Pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amines.

Substitution: Substituted pyrrolidine derivatives

類似化合物との比較

- Pyrrolidine-2-one

- Pyrrolidine-2,5-dione

- Pyrrolizines

Comparison: Pyrrolidine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. In contrast, pyrrolidine-2-one and pyrrolidine-2,5-dione have different functional groups, leading to different reactivity and applications. Pyrrolizines, on the other hand, have a fused ring structure, which affects their biological activity and synthetic utility .

生物活性

Pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to diabetes management and potential applications in cancer therapy. This article explores the biological activity of pyrrolidine-2-carbonitrile, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Derivatives

Pyrrolidine-2-carbonitrile can be synthesized through various methods, often involving the modification of L-proline. A notable synthesis route involves the reaction of L-proline with chloroacetyl chloride, followed by conversion to the carbonitrile form through amide intermediates. This method has been highlighted as practical and cost-effective for producing derivatives that serve as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin .

Biological Activity

1. Anti-Diabetic Activity

Pyrrolidine-2-carbonitrile and its derivatives have demonstrated promising anti-diabetic properties. Research indicates that certain derivatives exhibit potent DPP-IV inhibitory activity:

- Compound 17a : Identified as a selective DPP-IV inhibitor with an IC(50) value of 0.017 μM, it showed significant efficacy in reducing blood glucose levels in diabetic animal models (ICR and KKAy mice) after oral glucose challenges .

- Type-II Diabetes Models : Studies using spontaneously hypertensive rat models have shown that pyrrolidine-2-carbonitrile derivatives can effectively lower blood glucose levels, suggesting their potential for managing type-II diabetes .

Table 1: Summary of Biological Activities of Pyrrolidine-2-carbonitrile Derivatives

| Compound | Activity Type | IC(50) Value | Model Used |

|---|---|---|---|

| Compound 17a | DPP-IV Inhibition | 0.017 μM | ICR and KKAy mice |

| 1-(2-(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile | Anti-diabetic | Not specified | SHR-STZ model |

| 1-(2-(5-methyl-1, 2, 4-oxadiazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile | Anti-diabetic | Not specified | SHR-STZ model |

2. Anticancer Potential

Recent studies have also indicated that pyrrolidine derivatives may possess anticancer properties. For instance, compounds incorporating the pyrrolidine structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell growth and survival .

The biological activity of pyrrolidine-2-carbonitrile is primarily attributed to its interaction with specific enzymes and receptors:

- DPP-IV Inhibition : The inhibition of DPP-IV is crucial for enhancing incretin levels, which subsequently improves insulin secretion and reduces blood glucose levels. This mechanism is particularly beneficial in the treatment of type-II diabetes .

- Anticancer Mechanisms : The anticancer effects are believed to arise from the ability of pyrrolidine derivatives to interfere with pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to reduced tumor growth and enhanced apoptosis .

Case Studies

Several case studies have illustrated the efficacy of pyrrolidine-2-carbonitrile derivatives:

- Study on Compound 17a : In a controlled study involving diabetic mice, administration of compound 17a resulted in a significant decrease in postprandial blood glucose levels compared to controls. This study underscored the compound's potential as a therapeutic agent for managing diabetes .

- Anticancer Evaluation : A series of pyrrolidine derivatives were tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells. These findings suggest a promising avenue for further development in cancer therapeutics .

特性

IUPAC Name |

pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405749 | |

| Record name | Pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-49-3 | |

| Record name | Pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pyrrolidine-2-carbonitrile?

A1: The molecular formula of pyrrolidine-2-carbonitrile is C5H8N2, and its molecular weight is 96.13 g/mol.

Q2: What spectroscopic data is available for characterizing pyrrolidine-2-carbonitrile?

A3: Characterization data often includes 1H NMR, 13C NMR, IR, and mass spectrometry. For example, one study utilized 1H NMR and MS to confirm the structure of synthesized (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of DPP-4 inhibitors. []

Q3: Are there any specific stability concerns associated with pyrrolidine-2-carbonitrile derivatives?

A4: Stability can vary depending on the specific substituents on the pyrrolidine-2-carbonitrile core. Research has focused on improving the stability of these derivatives, particularly under various storage conditions. [] For instance, one study explored different formulation strategies to enhance the stability of Vildagliptin, a DPP-4 inhibitor containing a pyrrolidine-2-carbonitrile moiety. []

Q4: Does pyrrolidine-2-carbonitrile exhibit any catalytic properties?

A4: While pyrrolidine-2-carbonitrile itself might not be recognized for its catalytic activity, its derivatives have been explored as organocatalysts in specific organic reactions.

Q5: How is computational chemistry used in the development of pyrrolidine-2-carbonitrile-based drugs?

A6: Computational tools like docking studies and 3D-QSAR are frequently employed to predict the binding affinity and activity of novel pyrrolidine-2-carbonitrile derivatives as potential DPP-4 inhibitors. [] These techniques help prioritize the synthesis and biological evaluation of promising candidates.

Q6: How do structural modifications to the pyrrolidine-2-carbonitrile core affect DPP-4 inhibitory activity?

A7: Extensive SAR studies have revealed the impact of substituents on the pyrrolidine ring and the nature of the group attached to the nitrile on the potency, selectivity, and pharmacokinetic properties of DPP-4 inhibitors. [, ] Researchers have explored various heterocyclic rings, aromatic groups, and substituted alkyl chains to optimize these parameters.

Q7: What are some common formulation strategies employed to improve the stability and bioavailability of pyrrolidine-2-carbonitrile-based drugs?

A8: Formulation approaches, including the use of suitable excipients, particle size reduction, and different dosage forms like tablets or capsules, are crucial for optimizing the stability, solubility, and consequently, the bioavailability of pyrrolidine-2-carbonitrile-containing drugs. []

Q8: What is the typical pharmacokinetic profile of Vildagliptin?

A9: Vildagliptin exhibits good oral bioavailability and a relatively long half-life, allowing for once-daily dosing. [] It is primarily metabolized by hydrolysis, and its metabolites are mainly excreted in the feces. []

Q9: What animal models are commonly used to assess the efficacy of DPP-4 inhibitors?

A10: Spontaneously Hypertensive Rats-Streptozotocin (SHR-STZ) animal models are frequently employed to evaluate the antidiabetic potential of novel pyrrolidine-2-carbonitrile derivatives. []

Q10: What analytical techniques are used to characterize and quantify pyrrolidine-2-carbonitrile and its derivatives?

A12: Various analytical methods, including HPLC, have been developed for the estimation of Vildagliptin in bulk and tablet dosage forms. [] These methods are validated according to ICH guidelines to ensure accuracy, precision, and specificity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。